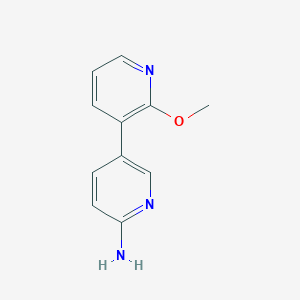

5-(2-Methoxypyridin-3-YL)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxypyridin-3-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-9(3-2-6-13-11)8-4-5-10(12)14-7-8/h2-7H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYABASUEHHTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801298333 | |

| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-56-3 | |

| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Methoxy[3,3′-bipyridin]-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801298333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections of the Bipyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic plan. advancechemjournal.com For a complex molecule like 5-(2-methoxypyridin-3-YL)pyridin-2-amine, the analysis focuses on the most logical and feasible bond disconnections.

The core of the target molecule is the bipyridine structure, which is characterized by a carbon-carbon (C-C) single bond connecting the two pyridine (B92270) rings. The most logical primary disconnection, therefore, is this C(sp²)–C(sp²) bond. This approach points directly toward transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming such bonds. mdpi.comnih.gov This leads to two main precursor sets:

Pathway A: A halogenated 2-methoxypyridine (B126380) derivative and a 2-aminopyridine (B139424) organometallic reagent (e.g., a boronic acid or ester).

Pathway B: A halogenated 2-aminopyridine derivative and a 2-methoxypyridine organometallic reagent.

A second key functional group is the primary amine on one of the pyridine rings. A secondary disconnection strategy targets the carbon-nitrogen (C-N) bond. This suggests synthetic routes where the amino group is introduced in the final stages of the synthesis. This can be achieved through two primary methods:

Reduction: Synthesis of a nitro-bipyridine intermediate, followed by the chemical reduction of the nitro group to an amine. semanticscholar.orgsci-hub.se

Direct Amination: Formation of the bipyridine C-C bond first, followed by a catalytic C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the amino group. wikipedia.orgnih.gov

These disconnection strategies provide a logical framework for constructing this compound, with modern catalytic methods offering the most direct and efficient routes.

Classical Synthetic Approaches for Pyridine Amine Synthesis

Prior to the advent of modern catalytic methods, the synthesis of substituted pyridines and the introduction of amine functionalities relied on a set of classical reactions, some of which remain relevant for specific applications.

Condensation Reactions

Condensation reactions represent one of the oldest strategies for constructing the pyridine ring itself. baranlab.org

Hantzsch Pyridine Synthesis: This is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgyoutube.com While powerful for creating certain pyridine structures from simple acyclic precursors, applying this method to build a highly substituted, unsymmetrical bipyridine like the target molecule would be a complex, multi-step endeavor. baranlab.org

Other Condensation Methods: Various other named reactions, such as the Guareschi-Thorpe and Kröhnke syntheses, also build the pyridine ring through condensation mechanisms, but their applicability is often limited by substrate scope and reaction conditions. pharmaguideline.com

Reduction of Nitro Precursors

The reduction of a nitro group is a robust and widely used classical method for the synthesis of aromatic amines. sci-hub.se This transformation is a key step in a synthetic strategy where the corresponding nitro-bipyridine precursor is synthesized first, followed by reduction to yield the final aminopyridine product.

The precursor, 2-nitro-5-(2-methoxypyridin-3-yl)pyridine, would first be assembled, likely via a cross-coupling reaction. The subsequent reduction of the nitro group can be achieved using various reagents, with the choice often depending on the presence of other sensitive functional groups. sci-hub.se

Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes | Citations |

|---|---|---|---|

| Iron (Fe) powder | Acetic acid or mineral acid (HCl), heat | Economical and effective; widely used in industrial processes. | semanticscholar.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, ethanol | A classic method, effective for a wide range of nitroarenes. | --- |

| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst | Often provides very clean conversion with high yields, but can reduce other functional groups (e.g., alkenes, alkynes). | sci-hub.se |

This two-step sequence of cross-coupling followed by reduction remains a highly viable and frequently employed route for the synthesis of complex aminopyridines.

Modern Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The development of transition-metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for forming the key C-C and C-N bonds required to construct this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysis is the cornerstone of modern biaryl and arylamine synthesis.

Suzuki Coupling Reaction: The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C(sp²)–C(sp²) bonds. mdpi.comnih.gov The reaction facilitates the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. thieme-connect.com For the synthesis of the target molecule, a highly efficient pathway involves the coupling of 2-methoxy-3-pyridylboronic acid with 5-bromo-2-aminopyridine . acs.orgnih.gov A significant advantage of this method is that the primary amino group on the pyridine substrate is often well-tolerated, eliminating the need for protection and deprotection steps. acs.orgnih.gov A major challenge in bipyridine synthesis via Suzuki coupling is the potential for the bipyridine product to coordinate to the palladium center, which can decrease catalytic activity and necessitate higher catalyst loadings or the use of specialized ligands. mdpi.compreprints.org

Representative Conditions for Suzuki Coupling in Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Citations |

|---|---|---|---|---|---|

| Pyridylboronic Acid | Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | mdpi.compreprints.org |

| Pyridylboronic Acid Ester | Chloropyridine | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | mdpi.com |

Buchwald-Hartwig Amination: This reaction is a powerful palladium-catalyzed method for the formation of C-N bonds. wikipedia.org It provides a direct route to synthesize aryl amines from aryl halides and an amine coupling partner. acsgcipr.org In a strategy to form the target molecule, one could first synthesize the bipyridyl halide intermediate, 2-bromo-5-(2-methoxypyridin-3-yl)pyridine , and then introduce the amino group using an ammonia equivalent under Buchwald-Hartwig conditions. wikipedia.orgacsgcipr.org The reaction typically requires a palladium source, a sterically hindered phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govnih.gov This approach is especially valuable when the required amino-substituted building blocks for a Suzuki coupling are not readily accessible. nih.gov

Copper-Mediated Coupling Strategies

While palladium catalysis often dominates, copper-mediated reactions offer alternative and sometimes complementary strategies for bond formation.

Ullmann Coupling: The classical Ullmann reaction involves the copper-promoted homo-coupling of aryl halides to form symmetrical biaryls, though it typically requires high temperatures. mdpi.compreprints.org Modern protocols have expanded its scope to include hetero-coupling reactions under milder conditions, sometimes using palladium as a co-catalyst. preprints.org

Chan-Lam Coupling: As a copper-mediated alternative to the Buchwald-Hartwig amination, the Chan-Lam coupling reaction forms C-N bonds by coupling amines with arylboronic acids. derpharmachemica.com This method could be envisioned to install the 2-amino group onto a pre-formed pyridylboronic acid scaffold.

The diverse array of available synthetic methods, from classical reductions to modern catalytic cross-couplings, provides chemists with a flexible toolkit to approach the synthesis of this compound and its derivatives.

Other Transition Metal-Catalyzed Syntheses

The construction of the biaryl scaffold of this compound and its analogs heavily relies on transition metal-catalyzed cross-coupling reactions. These methods are favored for their efficiency and ability to form carbon-carbon and carbon-nitrogen bonds with high precision. Key among these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.govrsc.org

The Suzuki-Miyaura coupling is a cornerstone for creating the pivotal pyridine-pyridine bond. This reaction typically involves the coupling of a pyridine-based boronic acid or ester with a halogenated pyridine derivative, catalyzed by a palladium complex. For instance, the synthesis of the closely related isomer, 6-(2-methoxypyridin-3-yl)pyridin-2-amine, was achieved by reacting 2-amino-6-chloropyridine (B103851) with 2-methoxypyridin-3-ylboronic acid. mdpi.com This reaction utilized tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. mdpi.com Similarly, palladium catalysts like dichlorobis(triphenylphosphine)palladium(II) are used for coupling pyridineboronic acid with chloropyrimidines to form related structures. mdpi.com A crucial precursor for such couplings, a boronate ester of a methoxypyridine amine, can be synthesized via Miyaura borylation from its bromo-derivative using a catalyst system like PdCl₂(dppf)•DCM. nih.gov

Buchwald-Hartwig amination offers another powerful strategy, particularly for forming the N-aryl bond found in related structures. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. Research on quinoline-2-amine derivatives demonstrates the synthesis of N-(6-methoxypyridin-3-yl)quinolin-2-amine by coupling 5-amino-2-methoxypyridine (B105479) with a 2-chloroquinoline (B121035) derivative. mdpi.com This transformation is facilitated by a catalyst system comprising tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], a specialized phosphine ligand like Xantphos, and a base such as cesium carbonate. mdpi.com These methodologies highlight the versatility of transition metal catalysis in constructing complex N-heterocycles from readily available building blocks. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions for Synthesizing Bipyridine Amine Scaffolds

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Amino-6-chloropyridine | 2-Methoxypyridin-3-ylboronic acid | Pd(PPh₃)₄, Base | Arylpyridin-2-amine | mdpi.com |

| Suzuki-Miyaura Coupling | 2-Amino-4-chloro-6-methylpyrimidine | 3-Pyridineboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | Arylpyrimidin-2-amine | mdpi.com |

| Miyaura Borylation | N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide | Bis(pinacolato)diboron | PdCl₂(dppf)•DCM, KOAc | Pyridyl-boronate ester | nih.gov |

| Buchwald-Hartwig Amination | 5-Amino-2-methoxypyridine | 2-Chloroquinoline derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylquinolin-2-amine | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of amines and heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through innovative scientific methodologies. rsc.org For a molecule like this compound, applying these principles can lead to more sustainable and efficient production pathways.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal in green chemistry as it reduces waste, cost, and safety hazards. Solvent-free reaction conditions, often paired with techniques like microwave irradiation, can enhance reaction rates and simplify product purification. For example, the synthesis of 4,5,6,7-tetrahydro-1,3-oxazepines, a type of seven-membered heterocycle, has been effectively achieved under solvent-free microwave conditions using trimethylsilyl (B98337) polyphosphate (PPSE) as a promoter. organic-chemistry.org This approach demonstrates that complex cyclization reactions, which are often challenging, can be performed efficiently without a solvent medium, a principle that could be adapted for the synthesis of bipyridine systems. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. nih.govnih.gov The synthesis of various pyridine and imidazopyridine derivatives has been successfully demonstrated using this technology. nih.govmdpi.com For instance, the preparation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones is achieved with high yields by reacting 6-methylisocytosine with α-bromoacetophenones under microwave heating at 160 °C for just 20 minutes. nih.gov Similarly, N-alkyl-N-aryl-pyridin-2-amines have been prepared via coupling reactions under microwave irradiation at 120–160 °C for 10–30 minutes. nih.gov These examples underscore the potential of MAOS to accelerate the synthesis of this compound, making the process faster and more energy-efficient. nih.govnih.gov

Photochemical Synthesis Routes

Photochemical reactions, which use light to initiate chemical transformations, represent a green and sustainable synthetic strategy. These reactions can often be conducted at ambient temperature, minimizing energy consumption. The synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines has been achieved through photochemical methods. mdpi.com These processes may involve the use of an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which can initiate radical reactions upon absorbing light. mdpi.com The synthesis of pyrazoles from pyridines has also been explored using photochemical transformations, indicating that ring-modification reactions can be driven by light energy. mdpi.com Such approaches could offer novel, low-energy pathways to the bipyridine core of the target molecule.

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages in line with green chemistry principles, including enhanced safety, scalability, and process control. researchgate.netrsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds. uc.pt Multi-step syntheses can be streamlined into a single, continuous process, often incorporating in-line purification to remove byproducts and unreacted reagents. researchgate.net For example, a "catch-react-release" flow methodology has been used to prepare 2-aminopyrimidine (B69317) derivatives, which are precursors to important pharmaceutical agents. uc.pt The application of flow chemistry could enable a safer and more efficient, automated synthesis of this compound, especially for reactions that involve hazardous intermediates or require precise control over reaction conditions. mdpi.com

Precursor Synthesis and Functionalization Strategies for this compound

The synthesis of this compound is contingent on the availability of suitably functionalized pyridine precursors. The primary strategy involves preparing a halogenated pyridine and a pyridine-boronic acid (or ester) for a subsequent Suzuki coupling, or alternatively, preparing amino- and chloro-pyridines for a Buchwald-Hartwig amination.

Key precursors for the "2-methoxypyridin-3-yl" moiety include 2-methoxypyridin-3-ylboronic acid and 5-bromo-2-methoxypyridin-3-amine (B1520566). The latter can be synthesized and then converted into a boronate ester for Suzuki coupling. mdpi.comnih.gov The synthesis of 2-methoxypyridine derivatives can start from corresponding 2-chloropyridines, where the chlorine atom is displaced by a methoxide (B1231860) group. researchgate.net For the "5-aminopyridine" portion, a common precursor is 5-bromopyridin-2-amine or 2-amino-5-iodopyridine, where the halogen provides a handle for the cross-coupling reaction.

Functionalization often occurs at the precursor stage. For example, 5-bromo-2-methoxypyridin-3-amine can be synthesized and then undergo reactions like sulfonamide formation before being converted to a boronate ester for the final coupling step. nih.gov Another approach involves synthesizing the core bipyridine structure and then performing functionalization. Schiff base formation by reacting a compound like 6-methoxypyridine-3-amine with an aldehyde demonstrates a common functionalization pathway for the amino group. semanticscholar.org

Table 2: Key Precursors and Their Role in Synthesis

| Precursor | Typical Use | Subsequent Reaction | Reference |

|---|---|---|---|

| 2-Amino-6-chloropyridine | Halogenated pyridine partner | Suzuki-Miyaura Coupling | mdpi.com |

| 2-Methoxypyridin-3-ylboronic acid | Boronic acid partner | Suzuki-Miyaura Coupling | mdpi.com |

| 5-Amino-2-methoxypyridine | Amine partner | Buchwald-Hartwig Amination | mdpi.comresearchgate.net |

| 5-Bromo-2-methoxypyridin-3-amine | Halogenated amine precursor | Miyaura Borylation / Sulfonamide formation | nih.gov |

| 2-Chloropyridine-3,4-dicarbonitriles | Starting material for methoxypyridines | Nucleophilic substitution with sodium methoxide | researchgate.net |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The efficient and large-scale production of this compound is critical for its potential applications in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a primary and effective method for the synthesis of this compound. A notable synthesis involves the reaction of 2-amino-6-chloropyridine with 2-methoxypyridin-3-ylboronic acid, which has been reported to yield the target compound in high purity. acs.org Achieving a remarkable 91% yield in a laboratory setting provides a strong foundation for process development. acs.org However, transitioning from a lab-scale synthesis to a robust, scalable industrial process necessitates a thorough optimization of various reaction parameters to ensure economic viability, safety, and consistency.

Detailed Research Findings

The optimization of a Suzuki-Miyaura coupling for a process like the synthesis of this compound typically involves a systematic investigation of several key variables: the catalyst system (palladium source and ligand), the base, the solvent, the reaction temperature, and the reaction time. While specific optimization data for this exact transformation is not extensively published, principles derived from similar heteroaryl couplings can be applied.

Catalyst System: The choice of the palladium catalyst and its associated ligand is paramount. For challenging couplings involving electron-rich aminopyridines, specialized phosphine ligands are often required to prevent catalyst inhibition and achieve high turnover numbers. organic-chemistry.org Ligands such as those from the dialkylbiphenylphosphine class have demonstrated high activity in coupling aminopyridines. organic-chemistry.org The catalyst loading is another critical factor in scalable synthesis; minimizing the amount of palladium is crucial for reducing costs and simplifying purification.

Solvent Effects: The solvent system plays a multiple role, affecting the solubility of reactants, the stability of the catalyst, and the reaction temperature. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The choice of solvent can impact the reaction's efficiency and the ease of product isolation.

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote catalyst decomposition and the formation of impurities. A careful balance must be struck to achieve complete conversion in a reasonable timeframe while maintaining high selectivity.

To illustrate the optimization process, the following data tables, based on typical findings in related Suzuki-Miyaura reactions, demonstrate how systematic variation of conditions can lead to an optimized process for scalable synthesis.

Table 1: Effect of Catalyst and Ligand on Yield

This interactive table showcases how the selection of the palladium catalyst and its corresponding ligand can impact the yield of the Suzuki-Miyaura coupling reaction. The data is representative of optimization studies for similar heteroaryl couplings.

| Catalyst (mol%) | Ligand | Yield (%) |

| Pd(OAc)₂ (2%) | PPh₃ | 65 |

| Pd₂(dba)₃ (1%) | SPhos | 88 |

| PdCl₂(dppf) (2%) | - | 75 |

| Pd(OAc)₂ (1%) | XPhos | 92 |

| Pd/C (5%) | - | 55 |

Table 2: Influence of Base and Solvent on Reaction Efficiency

This interactive table demonstrates the critical role of the base and solvent system in optimizing the reaction conditions. The presented data reflects common trends observed in the synthesis of bi-pyridyl compounds.

| Base | Solvent | Reaction Time (h) | Yield (%) |

| K₂CO₃ | Toluene/H₂O | 12 | 85 |

| Na₂CO₃ | 1,4-Dioxane/H₂O | 16 | 78 |

| K₃PO₄ | 1,4-Dioxane/H₂O | 8 | 91 |

| Cs₂CO₃ | DMF | 10 | 89 |

| Et₃N | Acetonitrile (B52724) | 24 | 60 |

Table 3: Optimization of Reaction Temperature

This interactive table illustrates the effect of temperature on the reaction yield and time, a crucial consideration for developing a scalable and energy-efficient process.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 60 | 24 | 75 |

| 80 | 12 | 88 |

| 100 | 6 | 92 |

| 120 | 4 | 90 (with impurities) |

Through such systematic studies, an optimized set of conditions for the scalable synthesis of this compound can be established. This would likely involve a low-loading, highly active palladium-phosphine catalyst system, an appropriate inorganic base, and a suitable solvent mixture, all conducted at an optimized temperature to ensure high yield, purity, and process efficiency. The development of such a robust process is essential for making this valuable compound readily available for further research and potential therapeutic applications.

Derivatization and Chemical Transformations of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine

Functionalization at the Amine Moiety

The primary amine group on the pyridine (B92270) ring is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the 2-amino group facilitates its reaction with various electrophiles. Acylation, the introduction of an acyl group (R-C=O), is a common transformation for primary amines. This is typically achieved by reacting the amine with an acyl halide or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. vedantu.comyoutube.comdoubtnut.com Similarly, sulfonylation can be accomplished using sulfonyl chlorides to yield sulfonamides.

Alkylation of the amine can be more complex. While direct alkylation with alkyl halides can occur, it is often difficult to control and can lead to over-alkylation. More sophisticated methods, such as the Buchwald-Hartwig amination, provide a controlled route for N-arylation or N-alkylation by coupling the amine with aryl or alkyl halides under palladium catalysis. mdpi.com This method has been successfully used for the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. Ru(II) complexes bearing functionalized 2,2'-bipyridine (B1663995) ligands have also been shown to catalyze the N-methylation of amines using methanol (B129727) as a green methylating agent. researchgate.net

Table 1: Potential Reagents for Amine Functionalization

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)acetamide |

| Acylation | Anhydride | Acetic Anhydride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)acetamide |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | N-(5-(2-methoxypyridin-3-yl)pyridin-2-yl)benzenesulfonamide |

| N-Arylation | Aryl Halide | Bromobenzene | N-phenyl-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

| N-Alkylation | Alkyl Halide | Methyl Iodide | N-methyl-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine of 5-(2-methoxypyridin-3-yl)pyridin-2-amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. jocpr.com This condensation reaction typically occurs under acid catalysis and involves the formation of a carbinolamine intermediate, followed by dehydration to yield the C=N double bond. youtube.com Schiff bases derived from 2-aminopyridine (B139424) and its derivatives are widely reported in the literature. jocpr.comscirp.org For instance, various Schiff bases have been synthesized by condensing 2-aminopyridine with substituted pyrazole-4-carbaldehydes. jocpr.com The formation of these imine derivatives is a robust and high-yielding reaction, providing a straightforward method for introducing a wide variety of substituents onto the parent molecule. These derivatives are significant in coordination chemistry as they can act as ligands for metal ions. scirp.orgnih.gov

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | IUPAC Name of Product |

|---|---|

| Benzaldehyde | N-benzylidene-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

| Acetone | N-(propan-2-ylidene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

| Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

| 2-Methoxybenzaldehyde | N-(2-methoxybenzylidene)-5-(2-methoxypyridin-3-yl)pyridin-2-amine |

Cycloaddition Reactions Involving the Amine Group

While the amine group itself does not directly participate in common cycloaddition reactions, it can be converted into a functional group that does. For example, the amine could be transformed into an azide (B81097) via diazotization followed by substitution. The resulting heterocyclic azide could then potentially undergo [3+2] cycloaddition reactions with various dipolarophiles like alkynes or alkenes to form triazole rings. chemrxiv.org

Alternatively, the pyridine rings of the bipyridine scaffold can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. rsc.org In the context of bipyridines, inverse-electron-demand Diels-Alder reactions of 1,2,4-triazine (B1199460) precursors with electron-rich dienophiles are used to construct the pyridine ring system, demonstrating the utility of cycloaddition pathways for synthesizing functionalized bipyridines. rsc.orgacs.org

Modifications and Substitutions on the Pyridine Rings

The two pyridine rings offer sites for substitution reactions, with the electronic nature of each ring being influenced by its respective substituents.

Electrophilic Aromatic Substitution Studies

Pyridine is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the reactivity is strongly influenced by substituents. The 2-aminopyridine ring is activated by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (C3 and C5). The other ring contains a methoxy (B1213986) group, which is also an activating, ortho-para directing group (to C4 and C6), and the pyridyl substituent at C3.

Considering the combined directing effects, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur preferentially on the more activated positions. The C5 position of the 2-aminopyridine ring is highly activated by the amino group. On the other ring, the C4 position is activated by the C2-methoxy group and is para to it. Therefore, a mixture of products would be anticipated, with substitution likely occurring at the C5 position of the 2-aminopyridine ring and the C4 position of the 2-methoxypyridine (B126380) ring. Vigorous reaction conditions are often required for the electrophilic substitution of pyridines.

Nucleophilic Aromatic Substitution Studies

The electron-deficient character of the pyridine nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, especially when a good leaving group is present. mdpi.com In the case of this compound, the methoxy group at the C2 position of one of the pyridine rings could potentially serve as a leaving group.

Recent studies have shown that methoxy groups on pyridine rings can be displaced by amine nucleophiles. ntu.edu.sg For example, the amination of 3-methoxypyridine (B1141550) can be achieved using a sodium hydride-lithium iodide system to afford 3-aminopyridine (B143674) derivatives. ntu.edu.sg This suggests that the methoxy group in the target molecule could be substituted by various nucleophiles, such as other amines or alkoxides, likely requiring specific, and potentially harsh, reaction conditions. The introduction of a halogen atom, for instance via electrophilic substitution, would create a much more reactive substrate for classical SNAr reactions. mdpi.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at a proximate ortho position. baranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org

The structure of this compound contains multiple directing groups and potential sites for metalation. The primary DMGs are the amino (-NH₂) group on one pyridine ring and the methoxy (-OCH₃) group on the other. Both are effective DMGs, interacting with lithium via their heteroatoms (nitrogen and oxygen, respectively). wikipedia.org The pyridine nitrogen atoms themselves also increase the kinetic acidity of adjacent C-H bonds.

In this compound, the directing groups guide metalation to specific positions. The amino group on the 2-aminopyridine ring strongly directs lithiation to the C-3 position. However, this position is already substituted with the 2-methoxypyridine ring. The next most likely site directed by the amino group is C-1, but this is a nitrogen atom. Therefore, the directing influence of the amino group is primarily focused on the substituted position.

On the other ring, the 2-methoxy group is a well-established DMG. harvard.edu It directs metalation to its ortho positions. In this molecule, the C-3 position is substituted by the other pyridine ring. Therefore, the methoxy group would direct metalation to the C-1 nitrogen, which is not a viable site for deprotonation.

Table 1: Analysis of Directing Groups for DoM in this compound

| Directing Group | Ring Position | Ortho Position(s) | Likelihood of Metalation | Notes |

| 2-Amino (-NH₂) | Pyridin-2-amine | C-3 | Low (Blocked) | The C-3 position is the point of attachment for the other ring. |

| 2-Methoxy (-OCH₃) | 2-Methoxypyridine | C-3 | Low (Blocked) | The C-3 position is the point of attachment for the other ring. |

| Pyridine N | Pyridin-2-amine | C-6 | Possible | The acidity of protons adjacent to the ring nitrogen is increased. |

| Pyridine N | 2-Methoxypyridine | C-4 | Possible | The acidity of protons adjacent to the ring nitrogen is increased. |

Transformations Involving the Methoxy Group

Demethylation and Ether Cleavage Reactions

The methoxy group on the pyridine ring is a key functional handle that can be modified, most commonly through demethylation to reveal a hydroxyl group. This transformation is critical for accessing pyridinol derivatives, which have distinct chemical properties and biological activities. Various reagents are known to effect the cleavage of aryl methyl ethers.

For instance, studies on the related compound 2-amino-5-methoxypyridine (B21397) have shown that demethylation can be achieved using strong acids like 95% sulfuric acid (H₂SO₄). Another common method involves the use of hydrobromic acid (HBr). More selective methods have also been developed. A chemoselective demethylation method for various methoxypyridine derivatives using L-selectride in THF at reflux has been reported, which efficiently yields the corresponding hydroxypyridine. This method is notable for its chemoselectivity, as it does not affect other sensitive groups like anisole (B1667542) that might be present in the molecule.

In addition to complete demethylation, the ether linkage can be cleaved through nucleophilic aromatic substitution (SNAr) reactions, especially if the pyridine ring is further activated with electron-withdrawing groups. For example, the methoxy group in tetrachloro-4-methoxypyridine can be displaced by Grignard reagents and organolithium compounds. rsc.org Similarly, a transition-metal-free method using sodium hydride and lithium iodide has been shown to facilitate the nucleophilic substitution of the methoxy group in 3-methoxypyridine with various amines. ntu.edu.sg

Table 2: Reagents for Demethylation and Ether Cleavage of Methoxypyridines

| Reagent(s) | Substrate Example | Product | Reference |

| 95% H₂SO₄ | 2-Amino-5-methoxypyridine | 2-Amino-5-hydroxypyridine | rsc.org |

| L-selectride | 4-Methoxypyridine | 4-Hydroxypyridine | acs.org |

| NaH / LiI, Piperidine | 3-Methoxypyridine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

| R-Li / R-MgX | Tetrachloro-4-methoxypyridine | 4-Alkyl/Aryl-tetrachloropyridine | rsc.org |

Rearrangement Reactions

The bipyridine scaffold of this compound, particularly after suitable derivatization, can undergo intramolecular rearrangement reactions. A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. youtube.com This reaction typically involves a system X-Ar-Y-Z, where Ar is an activated aromatic ring, Y is a heteroatom (like O, S, or N), and Z-H is a nucleophilic group (like OH, NH₂, NHR).

For the target molecule, a Smiles rearrangement could be envisioned by first derivatizing the 2-amino group. For example, reaction with a 2-chloro-nitropyridine derivative would link the two systems via an amine bridge. Subsequent treatment with a base would deprotonate the remaining N-H, allowing the resulting anion to attack the electron-deficient nitropyridine ring, displacing the original amino-pyridine moiety and resulting in a rearranged product. The Truce-Smiles rearrangement is a related radical-based process that can also be applied to similar systems under milder, photoredox-catalyzed conditions. youtube.com Studies have demonstrated the successful application of the Smiles rearrangement for the synthesis of complex fused heterocyclic systems like dihydrodipyridopyrazines from N,N'-dipyridinylamine precursors. nih.govacs.orgacs.org

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Core

The bipyridine core of this compound is an excellent platform for the construction of more complex, polycyclic heterocyclic systems. The presence of the amino group, in particular, provides a reactive site for annulation reactions to form fused rings.

One common strategy involves the reaction of the amino group with bifunctional electrophiles. For example, reacting an aminopyridine with an enaminone in refluxing pyridine can lead to the formation of fused azolo[1,5-a]pyrimidine derivatives. acs.org Another approach is the construction of a thiadiazole ring. Research on the related compound 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine demonstrates that such structures can be readily synthesized and further derivatized at the 2-amino position of the thiadiazole ring.

Furthermore, cyclocondensation reactions can be employed to build fused systems. The Smiles rearrangement, as mentioned previously, has been used as a key step in a novel methodology to synthesize dihydrodipyridopyrazines, which are tricyclic fused systems. nih.gov This involves the cyclization of a rearranged N,N'-dipyridinylamine intermediate. These strategies highlight the utility of the aminobipyridine framework in creating diverse and complex heterocyclic architectures. ntu.edu.sgnih.gov

Table 3: Examples of Fused Heterocyclic Systems from Pyridine Precursors

| Precursor Type | Reagent(s) | Fused System Formed | Reference |

| Aminopyridine Derivative | Enaminone | Azolo[1,5-a]pyrimidine | acs.org |

| N,N'-Dipyridinylamine | Base (for Smiles Rearrangement) | Dihydrodipyridopyrazine | nih.gov |

| 2-Aminofurans | 1,3-Dicarbonyls | Furo[2,3-b]pyridine | nih.gov |

| Cycloalkanone-fused Pyridine | Diphenylphosphaneylethylamine | Amine-Pyridine-Fused Heterocycle | ntu.edu.sg |

Stereoselective Derivatization Strategies for Enantiomeric Purity

Achieving enantiomeric purity is crucial for many applications in medicinal chemistry and materials science. For bipyridine compounds, which can exhibit axial chirality, several stereoselective derivatization strategies have been developed.

One effective method is the O₂-mediated oxidative homocoupling of chiral pyridine N-oxides. rsc.orgrsc.org This approach has been used to synthesize chiral 2,2′-bipyridine N,N'-dioxides with excellent diastereoselectivity and enantioselectivity. nih.govlboro.ac.uk These chiral N,N'-dioxides are valuable as ligands in asymmetric catalysis.

Another strategy involves the stereoselective functionalization of a pre-existing chiral scaffold. For instance, chiral pinene-fused bipyridines can be metalated with a strong base like LDA and subsequently alkylated with high stereoselectivity, yielding enantiopure C₂-symmetric ligands. acs.org

Catalytic asymmetric methods also provide a direct route to enantiomerically enriched products. A highly efficient catalytic asymmetric addition of Grignard reagents to in situ-formed N-acylpyridinium salts of methoxypyridines has been developed. acs.org This reaction proceeds with high yields and enantiomeric excesses, offering a powerful tool for creating chiral dihydropyridine (B1217469) derivatives. Additionally, cation-directed cyclization of aminopyridine-derived imines under phase-transfer catalysis allows for the enantioselective synthesis of fused systems like azaindolines. nih.gov These diverse strategies demonstrate the potential for producing enantiomerically pure derivatives from the this compound scaffold.

Table 4: Stereoselective Strategies Applicable to Bipyridine Systems

| Strategy | Key Transformation | Chiral Product Type | Reference |

| Oxidative Coupling | Dimerization of chiral pyridine N-oxides | Atropisomeric Bipyridine N,N'-dioxides | rsc.orgnih.govlboro.ac.uk |

| Stereoselective Alkylation | Metalation and alkylation of a chiral pinene-bipyridine | C₂-Symmetric Bipyridine Ligands | acs.org |

| Catalytic Asymmetric Addition | Grignard addition to N-acylpyridinium ions | Chiral Dihydropyridines | acs.org |

| Cation-Directed Cyclization | Cyclization of aminopyridine-derived imines | Enantiopure Azaindolines | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's mass. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing the compound from other molecules that might have the same nominal mass.

For 5-(2-Methoxypyridin-3-YL)pyridin-2-amine (elemental formula: C₁₁H₁₂N₄O), HRMS would be used to verify its elemental composition. Using an ionization technique like Electrospray Ionization (ESI), the molecule would be protonated to form the [M+H]⁺ ion. The instrument would then measure its m/z value with high accuracy. The experimentally determined mass should match the theoretical calculated mass within a very narrow tolerance (typically < 5 ppm), providing strong evidence for the compound's identity.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. By inducing the fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to confirm the connectivity of the two pyridine (B92270) rings and the positions of the methoxy (B1213986) and amine substituents.

Table 1: Illustrative HRMS Data for this compound (Note: This data is representative and not from published experimental results.)

| Ion | Elemental Formula | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | C₁₁H₁₃N₄O⁺ | 217.1084 | 217.1082 | -0.92 |

| [M+Na]⁺ | C₁₁H₁₂N₄ONa⁺ | 239.0903 | 239.0900 | -1.26 |

Detailed Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR (¹H, ¹³C) and Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

1D NMR: The ¹H NMR spectrum would provide information on the number of distinct protons, their chemical environment (chemical shift), their integration (ratio), and their coupling to neighboring protons (splitting pattern). The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, including quaternary carbons that are not visible in the ¹H spectrum.

2D NMR: To definitively assign each signal and confirm the molecular structure, a suite of 2D NMR experiments is required.

COSY (Correlation Spectroscopy): Maps the correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton networks within each pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the two pyridine rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is useful for confirming the conformation of the molecule, such as the relative orientation of the two rings.

Table 2: Illustrative ¹H and ¹³C NMR Data Assignment for this compound (Note: This data is hypothetical, based on general principles, and not from published experimental results.)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 2 | 159.0 | - | - | - | - | H-4, H-6 |

| 3 | 108.5 | 6.60 | d | 8.5 | H-4 | C-2, C-4, C-5 |

| 4 | 138.0 | 7.65 | dd | 8.5, 2.5 | H-3, H-6 | C-2, C-3, C-5, C-6 |

| 5 | 130.0 | - | - | - | - | H-4, H-6, H-4', H-6' |

| 6 | 148.0 | 8.10 | d | 2.5 | H-4 | C-2, C-4, C-5 |

| NH₂ | - | 5.80 | br s | - | - | C-2, C-3 |

| 2' | 163.0 | - | - | - | - | H-4', H-6', OCH₃ |

| 3' | 123.0 | - | - | - | - | H-4', H-5', H-6' |

| 4' | 140.0 | 7.80 | dd | 7.5, 1.8 | H-5' | C-2', C-3', C-5', C-6' |

| 5' | 115.0 | 7.10 | dd | 7.5, 5.0 | H-4', H-6' | C-3', C-4' |

| 6' | 147.0 | 8.20 | dd | 5.0, 1.8 | H-5' | C-2', C-4', C-5' |

| OCH₃ | 53.5 | 3.90 | s | - | - | C-2' |

Solid-State NMR Applications for Polymorphic Studies

While solution-state NMR provides an average structure of a molecule, solid-state NMR (ssNMR) analyzes the compound in its solid form. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of atoms, particularly ¹³C, are highly sensitive to the local electronic environment, which changes with the crystal packing arrangement. By identifying the number of unique signals for each carbon in the asymmetric unit, ssNMR can provide crucial information about the crystalline state of this compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine nitrogen atoms are hydrogen bond acceptors. Analysis would reveal a network of intermolecular hydrogen bonds, such as N-H···N, which would be a primary driver of the crystal packing.

π-π Stacking: The two aromatic pyridine rings are electron-rich systems capable of engaging in π-π stacking interactions. The analysis would determine the geometry (e.g., face-to-face, offset) and distance of these interactions, which contribute significantly to the stability of the crystal structure.

Polymorphism and Co-crystallization Research

X-ray crystallography is the definitive method for identifying and characterizing different polymorphs. If this compound can crystallize in multiple forms, each polymorph will have a unique unit cell and packing arrangement that can be solved independently.

Furthermore, research into co-crystallization involves crystallizing the target compound with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved physical properties. X-ray crystallography would be used to confirm the formation of a co-crystal and to understand the specific hydrogen bonding and other intermolecular interactions between the active molecule and the co-former.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

A detailed vibrational analysis of this compound using Fourier-Transform Infrared (FTIR) and Raman spectroscopy is not available in the current body of scientific literature.

In principle, the FTIR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes corresponding to its constituent functional groups. These would include:

N-H stretching vibrations of the primary amine group (-NH₂), typically appearing in the 3500-3300 cm⁻¹ region.

C-H stretching vibrations of the aromatic pyridine rings and the methoxy group (-OCH₃).

C=N and C=C stretching vibrations within the pyridine rings, expected in the 1600-1400 cm⁻¹ region.

C-O stretching vibrations of the methoxy group.

Ring breathing modes for both pyridine rings.

Without experimental or computationally predicted data, a specific data table of vibrational frequencies and their assignments cannot be generated.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Similarly, specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) properties of this compound are not documented.

Studies on other aminopyridine derivatives suggest that these compounds can exhibit fluorescence. The electronic transitions would likely be of a π → π* and n → π* nature, originating from the conjugated π-system of the bipyridyl core and the non-bonding electrons on the nitrogen and oxygen atoms. The position of the absorption and emission maxima would be influenced by the electronic interplay between the electron-donating amine and methoxy groups and the electron-withdrawing pyridine rings.

The photophysical properties, such as quantum yield and fluorescence lifetime, are highly dependent on the specific molecular structure and its environment. In the absence of dedicated studies on this compound, no quantitative data can be presented.

Computational Chemistry and Theoretical Investigations of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum physics. These methods model the electronic structure of a compound, from which various properties, including geometry, energy, and chemical reactivity, can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.commdpi.com It offers a balance between accuracy and computational cost, making it a practical tool for studying complex molecules. DFT calculations can predict molecular geometry, vibrational frequencies, and various electronic properties.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for understanding a compound's potential interactions.

Table 1: Global Reactivity Descriptors Derived from DFT Calculations This table is illustrative and shows typical descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

While specific DFT studies detailing the electronic structure and reactivity of 5-(2-Methoxypyridin-3-yl)pyridin-2-amine are not available in the provided search results, such an investigation would yield valuable data on its stability, electron distribution, and the most likely sites for chemical reactions.

Ab initio (from first principles) calculations are another class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. mdpi.com They are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, serving as a benchmark for other methods. No specific ab initio studies for this compound were identified. A theoretical study employing these methods could provide a highly accurate determination of the molecule's geometry and electronic energy.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

In silico techniques such as molecular docking and molecular dynamics (MD) are indispensable in modern drug development for predicting how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. mdpi.comnih.gov These simulations can help identify potential drug candidates and elucidate their mechanism of action at the molecular level.

Molecular docking is a computational technique used to predict the preferred orientation (the "binding mode" or "pose") of a ligand when it binds to a target protein. nih.govresearchgate.net Docking algorithms explore numerous possible conformations of the ligand within the protein's binding site and use a scoring function to estimate the strength of the interaction, known as binding affinity. nih.govvu.nl This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower value indicates a more favorable and stable interaction. Accurate prediction of binding affinity is a crucial, though challenging, aspect of computer-aided drug design. vu.nled.ac.uk

Although this compound has been synthesized as a precursor to potential inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), detailed docking studies for this specific compound were not found. mdpi.com A hypothetical docking study would screen it against a target like MSK1 to predict its binding pose and affinity, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site.

Table 2: Illustrative Output of a Molecular Docking Study This table is a hypothetical example of results from a docking simulation.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase A | 1ATP | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | |||

| Cyclin-Dependent Kinase 2 | 1HCK | -9.2 | Leu83, Asp86 | Hydrogen Bond, Pi-Alkyl |

| Phe80, Ala31 | Hydrophobic |

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation can reveal how the ligand and protein adjust their shapes (conformations) upon binding and assess the stability of the complex in a simulated physiological environment. mdpi.com

Key parameters analyzed during an MD simulation include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position, indicating the stability of the complex over the simulation time.

Root-Mean-Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible or rigid regions of the protein. mdpi.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding stability. mdpi.com

No MD simulation studies for this compound were found. Such a study would be a critical follow-up to docking to validate the predicted binding mode and understand the dynamic behavior and stability of the ligand-protein complex.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different three-dimensional arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. The compound this compound possesses a central carbon-carbon single bond connecting its two pyridine (B92270) rings. Rotation around this bond leads to different spatial orientations of the rings relative to each other.

A potential energy surface (PES) map can be generated by systematically rotating the dihedral angle of this central bond and calculating the potential energy of the molecule at each step using quantum mechanical methods. The resulting map visualizes the energy landscape of the molecule, identifying low-energy, stable conformations (energy minima) and the energy barriers required to transition between them (energy maxima). Understanding the preferred conformation of a molecule is essential, as this is the structure that will interact with biological targets, making this analysis a vital precursor to meaningful molecular docking studies. A specific conformational analysis or PES map for this compound is not available in the literature reviewed.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are crucial for the structural elucidation and characterization of newly synthesized compounds, allowing for a direct comparison between theoretical and experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the chemical bonds within the structure, such as N-H, C-H, C=N, and C-O stretches and bends. For this compound, DFT calculations would likely predict characteristic vibrational frequencies for the amine and methoxy (B1213986) functional groups, as well as the pyridine ring systems. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. nih.gov The C-O stretching of the methoxy group would appear in the 1000-1300 cm⁻¹ range, and various C=C and C=N stretching vibrations of the pyridine rings would be observed between 1400 and 1600 cm⁻¹. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using computational models. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. For this compound, theoretical ¹H NMR spectra would predict distinct signals for the protons on the two pyridine rings, the amine protons, and the methoxy protons. chemicalbook.comchemicalbook.com Similarly, ¹³C NMR predictions would provide the chemical shifts for each unique carbon atom in the molecule. By comparing these predicted spectra with experimental data, chemists can confirm the compound's structure and assign specific resonances to individual atoms.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra of molecules. researchgate.netmdpi.com These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-visible light. For this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions can help in understanding the electronic structure and chromophoric properties of the molecule. figshare.com

| Spectroscopic Technique | Parameter | Predicted Value Range |

|---|---|---|

| IR Spectroscopy | N-H Stretch (amine) | 3300 - 3500 cm⁻¹ |

| C=N/C=C Stretch (pyridine) | 1400 - 1600 cm⁻¹ | |

| C-O Stretch (methoxy) | 1000 - 1300 cm⁻¹ | |

| ¹H NMR Spectroscopy | Amine Protons (NH₂) | δ 5.0 - 7.0 ppm |

| Pyridine Protons | δ 6.5 - 8.5 ppm | |

| Methoxy Protons (OCH₃) | δ 3.8 - 4.2 ppm | |

| UV-Visible Spectroscopy | λmax | 250 - 350 nm |

Reaction Pathway and Transition State Analysis for Synthetic Transformations

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information is critical for optimizing reaction conditions and understanding the factors that control product formation.

Two plausible synthetic routes for this compound involve palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a boronic acid or ester derivative of one pyridine ring with a halogenated derivative of the other. For instance, the reaction could proceed between 2-amino-5-bromopyridine and (2-methoxypyridin-3-yl)boronic acid. Computational analysis of the Suzuki-Miyaura reaction mechanism involves studying the key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst. beilstein-journals.orgresearchgate.netyonedalabs.com Theoretical calculations can determine the energy barriers for each of these steps and identify the rate-determining step, providing insights into how to accelerate the reaction. nih.govnih.gov

Buchwald-Hartwig Amination: An alternative approach would be the coupling of 3-bromo-2-methoxypyridine with 5-aminopyridine. The mechanism of the Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. acs.orgwikipedia.orglibretexts.org Computational studies can model the structures of the palladium intermediates and transition states, helping to understand the role of the phosphine (B1218219) ligands in facilitating the reaction. acs.orgresearchgate.net By calculating the relative energies of different pathways, it is possible to predict the regioselectivity of the reaction and identify potential side products.

| Reaction Step | Description | Calculated Activation Energy (Illustrative) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of 2-amino-5-bromopyridine. | 15 - 20 kcal/mol |

| Transmetalation | The boronic acid derivative transfers its organic group to the palladium center. | 10 - 15 kcal/mol |

| Reductive Elimination | The two pyridine rings are coupled, and the C-C bond is formed. | 5 - 10 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis and testing, and optimize lead compounds. tandfonline.comchemrevlett.com

For a compound like this compound, which contains structural motifs found in biologically active molecules (such as kinase inhibitors), QSAR modeling can be a powerful tool for in silico screening and design. nih.govresearchgate.netnih.govmdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For derivatives of this compound, this would involve synthesizing and testing a library of analogs with different substituents on the pyridine rings.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques. researchgate.net

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual compounds, including novel derivatives of this compound. This allows for the in silico design of new molecules with potentially enhanced potency and selectivity. For example, a QSAR model might suggest that adding a hydrogen bond donor at a specific position on one of the pyridine rings could improve its binding affinity to a particular protein target.

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| LogP | Hydrophobicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Number of H-bond Donors | Potential for hydrogen bonding | Positive |

| Topological Polar Surface Area (TPSA) | Polarity of the molecule | Negative |

Research Applications and Biological Interaction Mechanisms of 5 2 Methoxypyridin 3 Yl Pyridin 2 Amine and Its Derivatives

Exploration as a Chemical Scaffold in Medicinal Chemistry Research

The inherent properties of the 5-(2-methoxypyridin-3-yl)pyridin-2-amine scaffold have made it a valuable core for designing novel bioactive molecules. nih.govmdpi.commdpi.comresearchgate.net Its structure is frequently employed as a foundational element in the pursuit of new drugs, particularly in oncology and neurodegenerative diseases. mdpi.comnih.gov

Design and Synthesis of Compound Libraries Based on the Bipyridine Core

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for systematic exploration of a chemical scaffold's potential. The bipyridine core of this compound is well-suited for this approach. Synthetic chemists utilize robust and versatile reactions to create a multitude of derivatives. A common strategy involves a convergent synthesis where key fragments are prepared separately and then combined. mdpi.com

For instance, the crucial carbon-carbon bond linking the two heterocyclic rings is often constructed via Suzuki coupling reactions, which pair a boronic acid or ester derivative of one ring with a halogenated version of the other. nih.govresearchgate.net One route starts with a precursor like 5-bromo-2-methoxypyridin-3-amine (B1520566), which is converted to a borate (B1201080) ester and then coupled with another aromatic or heteroaromatic halide. nih.gov Similarly, palladium-catalyzed reactions like the Buchwald-Hartwig amination are employed to introduce diverse amine-linked substituents, further expanding the library. mdpi.com Researchers have successfully synthesized large libraries, such as a collection of 43 new N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, to explore their binding affinity for specific biological targets. mdpi.com Another study produced a library of 40 novel thieno[2,3-b]pyridine (B153569) analogues by coupling various carbonitrile and chloroacetamide fragments. mdpi.com

Structure-Activity Relationship (SAR) Studies in In Vitro Models

Once a library of compounds is synthesized, structure-activity relationship (SAR) studies are conducted to determine how specific chemical modifications influence biological activity. mdpi.comnih.gov These studies are crucial for optimizing lead compounds to enhance potency and selectivity. By systematically altering substituents on the bipyridine scaffold and evaluating the derivatives in in vitro models, researchers can identify key pharmacophoric features.

For example, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, it was found that having a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was important for maximizing anti-proliferative activity against cancer cells. mdpi.com In another series of ALK2 inhibitors based on a 2-aminopyridine (B139424) scaffold, modifying the solvent-exposed position with different alkoxy groups showed that a 3,4,5-trimethoxyphenyl group provided the best balance of potency and selectivity. semanticscholar.org The antiproliferative activity of pyridine (B92270) derivatives is often enhanced by the presence of nitrogen and oxygen-containing groups like -OCH₃ and -NH₂. mdpi.com

The following table summarizes the in vitro anti-proliferative activity of selected derivatives against various human cancer cell lines.

| Compound Class | Derivative/Modification | Cell Line | IC₅₀ (µM) | Source |

| Sulfonamide Methoxypyridine | Compound 22c (quinoline derivative) | HCT-116 | 0.05 | nih.gov |

| Sulfonamide Methoxypyridine | Compound 22c (quinoline derivative) | MCF-7 | 0.13 | nih.gov |

| Amide of 1,3,4-thiadiazole | Compound 6d (2-chloro-pyridine-3-carboxamide) | HeLa | 2.8 | researchgate.net |

| Amide of 1,3,4-thiadiazole | Compound 6d (2-chloro-pyridine-3-carboxamide) | PANC-1 | 1.8 | researchgate.net |

| Thieno[2,3-b]pyridine | Compound 7h (alcohol, 2-Me, 3-Br phenyl) | HCT116 | 0.025 | mdpi.com |

| Thieno[2,3-b]pyridine | Compound 7i (alcohol, 2-Me, 3-I phenyl) | HCT116 | 0.0316 | mdpi.com |

| Thieno[2,3-b]pyridine | Compound 7i (alcohol, 2-Me, 3-I phenyl) | MDA-MB-231 | 0.0358 | mdpi.com |

This table is for illustrative purposes and includes data from derivatives of related scaffolds to demonstrate SAR principles.

Mechanistic Studies of Biological Interactions (In Vitro and In Silico)

Understanding the mechanism of action at a molecular level is critical for the rational design of new drugs. For derivatives of this compound, a combination of in vitro biochemical assays, cell-based studies, and in silico computational modeling has been used to elucidate how they interact with their biological targets.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Receptor Tyrosine Kinases, DNA Gyrase, Thioredoxin Reductase)

A primary application for this scaffold has been the development of enzyme inhibitors, particularly for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov Derivatives have shown potent inhibitory activity against several kinases.

For instance, a series of sulfonamide methoxypyridine derivatives were developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), with one potent compound exhibiting an IC₅₀ of 0.012 µM against PI3Kα. nih.gov Other related scaffolds have yielded inhibitors for Mitogen- and Stress-Activated Kinase 1 (MSK1), Activin receptor-like kinase 2 (ALK2), and Janus kinase 2 (JAK2). semanticscholar.orgmdpi.com One N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (Compound A8) showed excellent potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.gov Additionally, thieno[2,3-b]pyridine derivatives are proposed to interfere with phospholipid metabolism by inhibiting phosphoinositide phospholipase C (PI-PLC). mdpi.com

The table below presents the enzymatic inhibitory activities of selected derivatives.

| Compound Class | Target Enzyme | Inhibitor | IC₅₀ (nM) | Source |

| Sulfonamide Methoxypyridine | PI3Kα | Compound 22c | 12 | nih.gov |

| Sulfonamide Methoxypyridine | mTOR | Compound 22c | 26 | nih.gov |

| Pyridin-2-yl Guanidine | MSK1 | Compound 1a | ~18,000 | mdpi.com |

| 2-Aminopyrimidine (B69317) | JAK2 | Compound A8 | 5 | nih.gov |

| 2-Aminopyrimidine | JAK1 | Compound A8 | 193 | nih.gov |

| 2-Aminopyrimidine | JAK3 | Compound A8 | 273 | nih.gov |

| 3,5-Diaryl-2-aminopyridine | ALK2 | Compound 16 | 2.6 | semanticscholar.org |

This table is for illustrative purposes and includes data from derivatives of related scaffolds to demonstrate enzyme inhibition.

Protein-Ligand Interaction Analysis

To visualize how these inhibitors bind to their target enzymes, researchers use computational methods like molecular docking and experimental techniques such as photoaffinity labeling. mdpi.comnih.gov These analyses reveal the specific atomic interactions that anchor the ligand in the enzyme's active site.

In silico docking studies of a potent PI3K/mTOR dual inhibitor showed that a nitrogen atom on its quinoline (B57606) core formed a critical hydrogen bond with the amino acid residue Val2240 in the mTOR binding site. nih.gov For JAK2 inhibitors, docking models revealed that the pyrimidin-2-amine core forms essential hydrogen bonds with the hinge region residues TYR931 and LEU932, while the sulfonamide portion also forms important interactions. nih.gov In the study of compounds targeting α-synuclein aggregates, a photoaffinity variant was used to demonstrate preferential binding to the C-terminal region of the α-synuclein fibrils, providing valuable insight into the binding site. mdpi.com

Cell-Based Assays for Mechanistic Insights (e.g., in vitro cell proliferation modulation, pathway analysis, cytotoxicity for mechanism elucidation)

Cell-based assays bridge the gap between enzymatic inhibition and physiological effects. mdpi.comnih.gov These assays use living cells to confirm that the compound can enter cells, engage its target, and produce a desired biological outcome, such as halting cancer cell growth. nih.govnih.govsemanticscholar.org Cytotoxicity assays, like the MTT assay, are commonly used to measure the concentration at which a compound inhibits cell proliferation by 50% (IC₅₀). nih.govresearchgate.net

Beyond simple cytotoxicity, mechanistic cell-based assays provide deeper insights. For example, potent PI3K/mTOR inhibitors were shown to effectively cause cell cycle arrest in the G0/G1 phase and induce apoptosis (programmed cell death) in HCT-116 colon cancer cells. nih.gov These effects were confirmed using techniques like flow cytometry with PI and Annexin V staining. nih.gov Furthermore, pathway analysis using Western blots can confirm target engagement within the cell. Studies have shown that effective inhibitors can decrease the phosphorylation of downstream signaling proteins like AKT (a PI3K effector) or the autophosphorylation of JAK2, confirming that the inhibitor is working as intended on its signaling pathway. nih.govnih.gov

Studies on Antimicrobial Properties and Mechanisms (e.g., antibacterial, antitubercular, antiplasmodial)